Methyl 3,4-difluoro-2-methoxybenzoate

Catalog No.
S6642746
CAS No.
948833-75-8
M.F
C9H8F2O3
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-difluoro-2-methoxybenzoate

CAS Number

948833-75-8

Product Name

Methyl 3,4-difluoro-2-methoxybenzoate

IUPAC Name

methyl 3,4-difluoro-2-methoxybenzoate

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C9H8F2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3

InChI Key

QCJOPMOSTYNDEV-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)F)C(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)OC

Methyl 3,4-difluoro-2-methoxybenzoate is a fluorinated benzoate compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol. It is characterized by a methoxy group and two fluorine atoms substituted on the aromatic ring. The compound appears as a colorless crystalline solid and is primarily used in research applications due to its unique chemical properties and potential biological activities.

Typical of benzoate esters. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, yielding the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions, allowing for the synthesis of more complex derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing fluorine groups makes the aromatic ring susceptible to electrophilic attack, facilitating further functionalization .

Research indicates that methyl 3,4-difluoro-2-methoxybenzoate exhibits potential biological activity. It has been studied for its effects on various biological systems, including:

  • Antimicrobial Properties: Some studies suggest it may possess antimicrobial activity against specific bacterial strains.
  • Anticancer Activity: Preliminary investigations indicate that fluorinated compounds can influence cancer cell proliferation, although specific data on this compound remains limited.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of methyl 3,4-difluoro-2-methoxybenzoate generally involves:

  • Starting Materials: Utilizing appropriate precursors such as 2-methoxybenzoic acid.
  • Fluorination: Introducing fluorine substituents through electrophilic fluorination methods or using fluorinating agents.
  • Esterification: Reacting the resulting acid with methanol in the presence of an acid catalyst to form the ester.

These steps can be optimized based on desired yields and purity levels.

Methyl 3,4-difluoro-2-methoxybenzoate finds applications primarily in:

  • Chemical Research: As a building block in organic synthesis for developing new pharmaceuticals or agrochemicals.
  • Material Science: Potential use in developing advanced materials due to its unique properties.
  • Biological Studies: Investigated for its potential role in drug development and as a probe in biological assays.

Interaction studies involving methyl 3,4-difluoro-2-methoxybenzoate focus on its reactivity with various biomolecules and other chemical entities. These studies help determine how this compound interacts at a molecular level, influencing its biological activity and potential therapeutic applications. Preliminary findings suggest that it may interact with enzymes or receptors relevant to disease mechanisms, warranting further investigation.

Methyl 3,4-difluoro-2-methoxybenzoate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-fluoro-2-methoxybenzoateC₉H₉F₁O₃Contains one fluorine atom
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂Different substitution pattern
Methyl 5-fluoro-2-methylbenzoateC₉H₉F₁O₂Contains a methyl group at different position
Methyl 4-fluorobenzoateC₇H₇F₁O₂Lacks methoxy group

Uniqueness

Methyl 3,4-difluoro-2-methoxybenzoate is unique due to its specific arrangement of two fluorine atoms and a methoxy group on the benzoate structure, which influences its reactivity and potential biological interactions differently than other similar compounds. Its dual fluorination may enhance lipophilicity and alter interaction profiles with biological targets compared to its analogs .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

202.04415044 g/mol

Monoisotopic Mass

202.04415044 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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